

Eed226: A Technical Guide to a First-in-Class Allosteric PRC2 Inhibitor

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Compound of Interest

Compound Name: Eed226-cooh

Cat. No.: B2797332

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Introduction: Eed226 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).^{[1][2][3][4][5]} It functions by targeting the Embryonic Ectoderm Development (EED) subunit, a non-catalytic core component of the PRC2 complex essential for its histone methyltransferase activity. Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, Eed226 presents a distinct mechanism of action, offering a therapeutic avenue for cancers dependent on PRC2 activity, including those resistant to SAM-competitive inhibitors. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Eed226 for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Eed226, with the formal name N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine, is a small molecule belonging to the triazole and sulfone classes of compounds. Its discovery was the result of a structure-guided design involving fragmentation and regrowth of an initial high-throughput screening hit, followed by scaffold hopping and multi-parameter optimization.

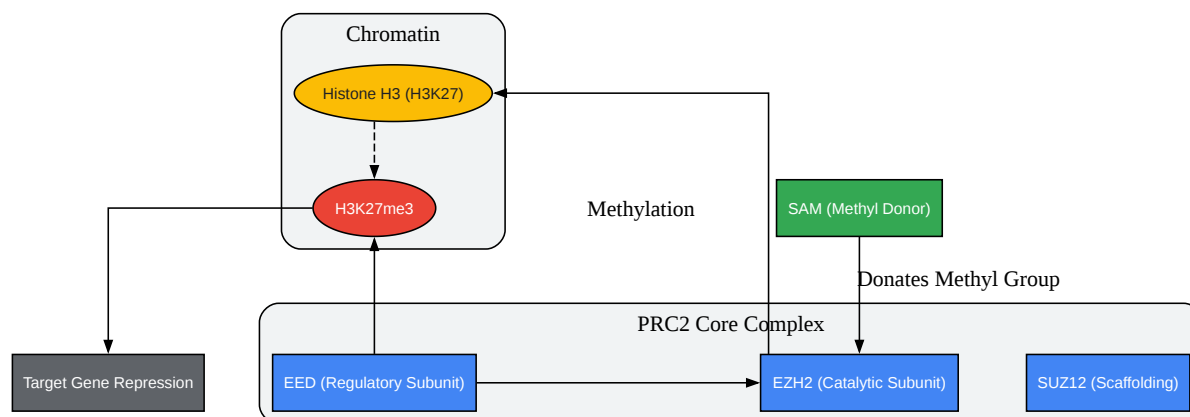
Table 1: Chemical and Physicochemical Properties of Eed226

Property	Value	Reference
CAS Number	2083627-02-3	
Molecular Formula	C ₁₇ H ₁₅ N ₅ O ₃ S	
Molecular Weight	369.4 g/mol	
Purity	≥98-99%	
Appearance	A solid	
Solubility	DMSO: ≥33 mg/mL (≥55 mg/mL with sonication) DMF: 33 mg/mL H ₂ O: Insoluble or slightly soluble	

| Storage | Store as solid at -20°C (≥ 4 years stability) Store in solvent at -80°C (up to 1 year) | |

Mechanism of Action

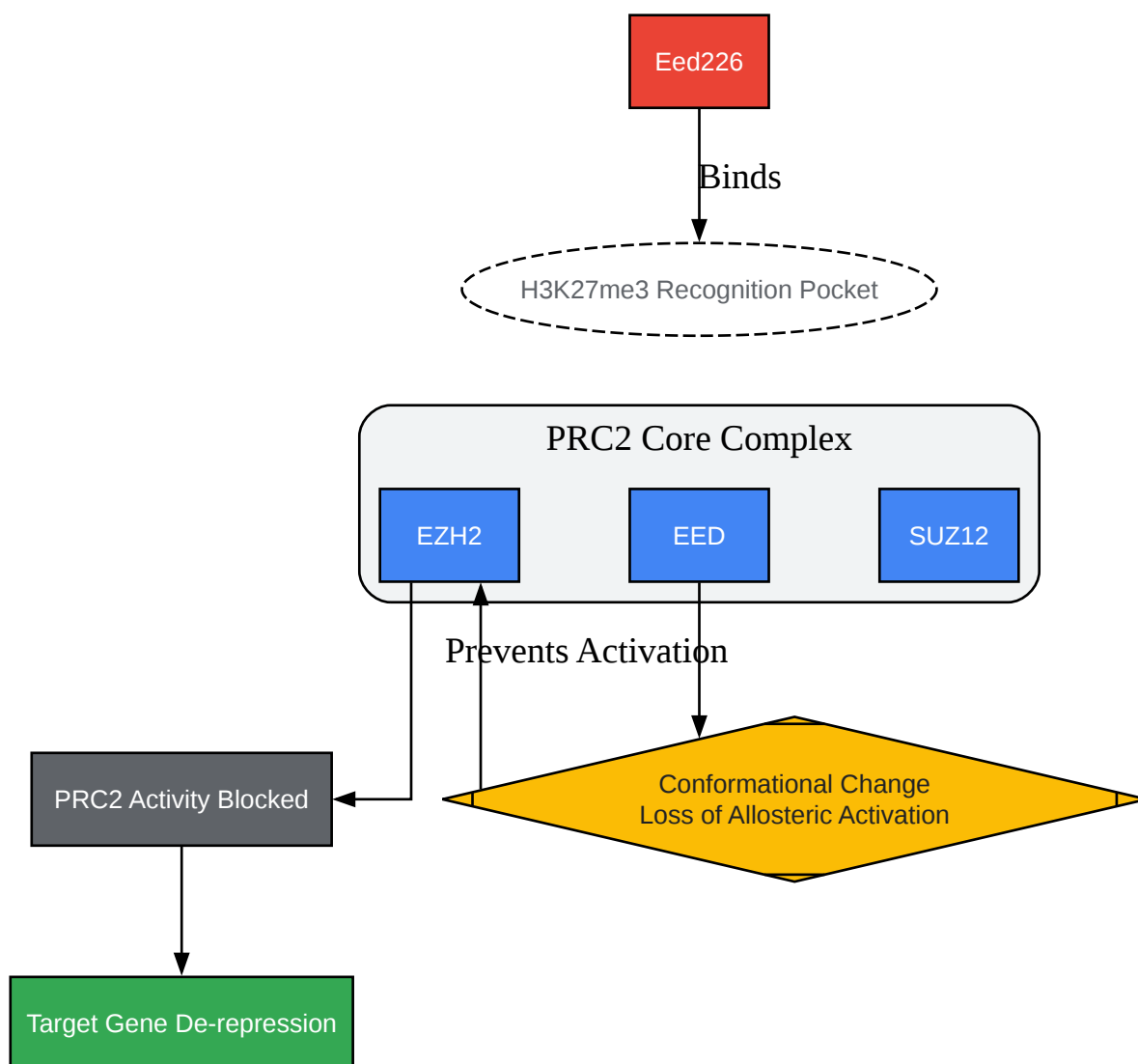
The PRC2 complex, minimally composed of the core subunits EZH2, EED, and SUZ12, is a critical epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27). The binding of EED to existing H3K27me3 marks on chromatin allosterically enhances the catalytic activity of EZH2, propagating the repressive signal and leading to transcriptional silencing of target genes.



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Caption: Canonical PRC2 Signaling Pathway.

Eed226 functions as an allosteric inhibitor by directly binding to the aromatic cage of EED, which normally recognizes the H3K27me3 mark. This binding induces a conformational change in EED, which prevents the allosteric activation of EZH2 and leads to a loss of PRC2's methyltransferase activity. A key advantage of this mechanism is that Eed226 is noncompetitive with both SAM and the histone substrate. This allows it to inhibit PRC2 complexes harboring EZH2 mutations that confer resistance to SAM-competitive inhibitors.



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Caption: Mechanism of PRC2 Inhibition by Eed226.

Biological and Pharmacokinetic Profile

Eed226 demonstrates potent activity from biochemical assays to cellular and in vivo models. It is highly selective for the PRC2 complex.

Table 2: In Vitro Activity of Eed226

Parameter	Substrate/Target	Value	Reference
IC ₅₀	PRC2 Enzymatic Activity	23.4 nM	
	(H3K27me0 peptide substrate)		
IC ₅₀	PRC2 Enzymatic Activity	53.5 nM	
	(Mononucleosome substrate)		
K _d	Binding to EED Subunit	82 nM	

| K_d | Binding to PRC2 Complex | 114 nM | |

Table 3: Cellular Activity of Eed226

Assay Type	Cell Line	Value (IC ₅₀)	Reference
H3K27me3 Reduction (ELISA)	G401 (Rhabdoid tumor)	0.22 μM	

| Antiproliferative Activity | KARPAS422 (DLBCL, EZH2 Y641N) | 0.08 μM | |

Eed226 exhibits favorable pharmacokinetic properties, including high oral bioavailability and low clearance, making it suitable for in vivo studies and potential clinical development.

Table 4: Pharmacokinetic Properties of Eed226 (Mouse)

Parameter	Value	Reference
Oral Bioavailability	~100%	
In Vivo Clearance	Very Low	
Volume of Distribution (Vd)	0.8 L/kg	
Terminal Half-life (t _{1/2})	2.2 hours	
Plasma Protein Binding (PPB)	Moderate	

| Permeability (Caco-2, A → B) | 3.0 x 10⁻⁶ cm/s | |

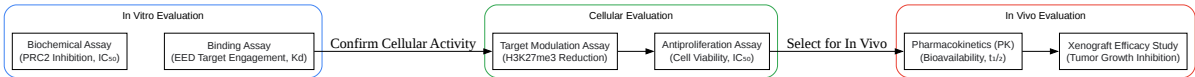
Table 5: In Vivo Efficacy of Eed226

Animal Model	Cell Line	Dosing Regimen	Outcome	Reference
Mouse Xenograft	KARPAS422 (DLBCL)	40 mg/kg, PO, BID, 32 days	100% Tumor Growth Inhibition (TGI)	
Mouse Xenograft	KARPAS422 (DLBCL)	300 mg/kg, PO, BID, 34 days	Complete Tumor Regression	

| Tolerability | CD-1 Mice | 300 mg/kg, PO, BID, 14 days | Well-tolerated, no adverse effects | |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PRC2 inhibitors. Below are representative protocols for key experiments.



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Caption: General Workflow for Eed226 Evaluation.

1. PRC2 Inhibition Enzymatic Assay (AlphaScreen-based)

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Eed226 against the methyltransferase activity of the PRC2 complex.
- Materials: Recombinant human PRC2 complex, biotinylated histone H3 (1-28) peptide substrate, S-adenosylmethionine (SAM), AlphaScreen anti-H3K27me3 acceptor beads, streptavidin-coated donor beads, assay buffer.
- Methodology:
 - Prepare serial dilutions of Eed226 in DMSO and then dilute into the assay buffer.
 - In a 384-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the Eed226 compound dilutions.
 - Initiate the enzymatic reaction by adding SAM. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
 - Stop the reaction by adding the AlphaScreen bead mixture (acceptor and donor beads in stop buffer).
 - Incubate the plate in the dark for 60 minutes to allow for bead association.
 - Read the plate on an AlphaScreen-capable plate reader.
 - Calculate IC_{50} values by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular H3K27me3 Reduction Assay (Western Blot)

- Objective: To measure the dose-dependent effect of Eed226 on global H3K27me3 levels in a cellular context.

- Materials: G401 or KARPAS422 cells, cell culture medium, Eed226, lysis buffer, primary antibodies (anti-H3K27me3, anti-total Histone H3), secondary antibody, ECL substrate.
- Methodology:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with a range of Eed226 concentrations (e.g., 0.1 μ M to 10 μ M) for a specified duration (e.g., 48-72 hours).
 - Harvest cells and perform histone extraction or create whole-cell lysates.
 - Quantify protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with the anti-H3K27me3 primary antibody overnight at 4°C.
 - Wash and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate.
 - Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
 - Quantify band intensity to determine the reduction in H3K27me3 relative to the total H3 control.

3. Mouse Xenograft Efficacy Study

- Objective: To evaluate the anti-tumor efficacy of orally administered Eed226 in a mouse model.
- Materials: Immunocompromised mice (e.g., BALB/c nude), KARPAS422 cells, Matrigel, Eed226 solid dispersion formulation, vehicle control.
- Methodology:

- Subcutaneously implant KARPAS422 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle groups.
- Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally, twice daily (BID), for the duration of the study (e.g., 32-34 days).
- Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.
- At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
- Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle control.

Conclusion

Eed226 is a highly potent and selective allosteric inhibitor of PRC2 with a well-defined mechanism of action. Its ability to directly target the EED subunit provides a distinct therapeutic strategy compared to traditional EZH2 catalytic inhibitors, notably offering activity against inhibitor-resistant EZH2 mutants. The compound's excellent oral bioavailability and robust in vivo efficacy in preclinical cancer models underscore its potential as a valuable research tool and a promising candidate for clinical development in PRC2-dependent malignancies.

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